molecular formula C21H20F3NO3 B1327330 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898781-08-3

2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

Cat. No.: B1327330
CAS No.: 898781-08-3
M. Wt: 391.4 g/mol
InChI Key: HBVPLENRDDROPV-UHFFFAOYSA-N
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Description

2’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3,4,5-trifluorobenzophenone is a complex organic compound characterized by its unique spirocyclic structure and multiple fluorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives of the benzophenone moiety.

    Substitution: Amino or thio-substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The spirocyclic structure and trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic nitrogen can form hydrogen bonds or ionic interactions with biological macromolecules, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: The core spirocyclic structure without the benzophenone moiety.

    3,4,5-Trifluorobenzophenone: The benzophenone component without the spirocyclic attachment.

    Spirocyclic Benzophenones: Other compounds with similar spirocyclic structures attached to benzophenone derivatives.

Uniqueness

2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is unique due to the combination of its spirocyclic structure and multiple fluorine substitutions. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c22-17-11-15(12-18(23)19(17)24)20(26)16-4-2-1-3-14(16)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVPLENRDDROPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643789
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-08-3
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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